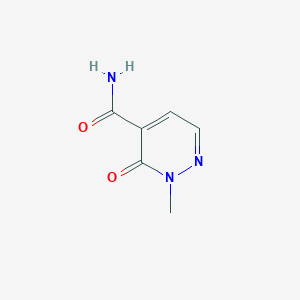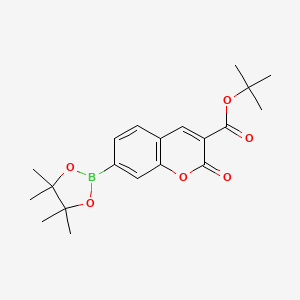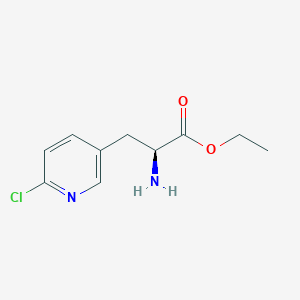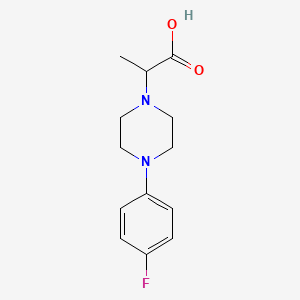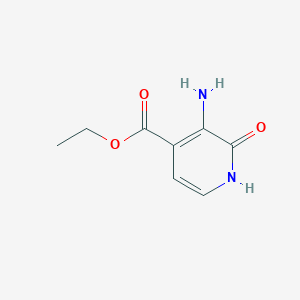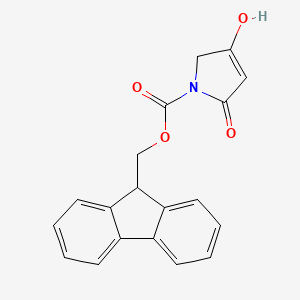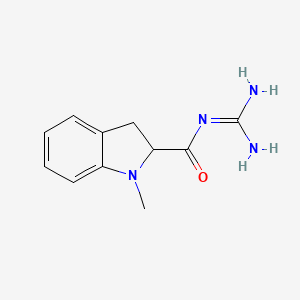
N-(Diaminomethylene)-1-methylindoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Diaminomethylene)-1-methylindoline-2-carboxamide: is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a diaminomethylene group attached to the nitrogen atom of the indoline ring and a carboxamide group at the second position of the indoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Diaminomethylene)-1-methylindoline-2-carboxamide typically involves the reaction of 1-methylindoline-2-carboxylic acid with a suitable diaminomethylene precursor. One common method involves the use of diaminomethylene chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: N-(Diaminomethylene)-1-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diaminomethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the indoline ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indoline derivatives with new functional groups replacing the diaminomethylene group.
科学研究应用
Chemistry: N-(Diaminomethylene)-1-methylindoline-2-carboxamide is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecular architectures, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its interactions with biological targets are of particular interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
作用机制
The mechanism of action of N-(Diaminomethylene)-1-methylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylene group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into binding pockets of target proteins, affecting their function and leading to various biological effects.
相似化合物的比较
- N-(Diaminomethylene)-1-methylindoline-2-carboxylate
- N-(Diaminomethylene)-1-methylindoline-2-carboxamide hydrochloride
- This compound sulfate
Comparison: this compound is unique due to its specific functional groups and their arrangement on the indoline ring. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the presence of the carboxamide group can enhance its solubility and stability, making it more suitable for certain applications. Additionally, its ability to form specific interactions with molecular targets can differentiate its mechanism of action from other similar compounds.
属性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC 名称 |
N-(diaminomethylidene)-1-methyl-2,3-dihydroindole-2-carboxamide |
InChI |
InChI=1S/C11H14N4O/c1-15-8-5-3-2-4-7(8)6-9(15)10(16)14-11(12)13/h2-5,9H,6H2,1H3,(H4,12,13,14,16) |
InChI 键 |
CWRMATZHQHHCLY-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CC2=CC=CC=C21)C(=O)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(13S,17s)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13119711.png)
![5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13119720.png)
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)

![4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile](/img/structure/B13119740.png)

